2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide
Description
This compound is a pyrazolo[1,5-d][1,2,4]triazine derivative characterized by a 4-fluorophenyl group at position 8, a thioether linkage, and an N-(4-methoxybenzyl)acetamide substituent. Its molecular formula is C₂₁H₁₈FN₅O₃S, with an average mass of 439.46 g/mol and a monoisotopic mass of 439.1067 g/mol (estimated based on structural analogs from and ). The 4-methoxybenzyl group enhances solubility compared to non-polar substituents, while the 4-fluorophenyl moiety contributes to hydrophobic interactions in biological systems .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-30-16-8-2-13(3-9-16)11-23-19(28)12-31-21-25-24-20(29)18-10-17(26-27(18)21)14-4-6-15(22)7-5-14/h2-10H,11-12H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFOJEGBWGQXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrazolo[1,5-d][1,2,4]triazin core, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final steps involve the thiolation of the core structure and the coupling with 4-methoxybenzyl acetamide under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions.
Industry: It could be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core pyrazolo[1,5-d][1,2,4]triazine scaffold is shared with multiple analogs, but variations in substituents lead to distinct physicochemical and pharmacological profiles. Key comparisons include:
Physicochemical Properties
- Solubility : The target compound’s calculated LogP is ~2.5 (estimated via analogs), compared to ~3.0 for the di-fluorinated analog () and ~1.8 for the furylmethyl derivative () .
- Thermal Stability : Melting points for related compounds range from 250–304°C (e.g., : 302–304°C), suggesting the target compound’s stability aligns with this range .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
